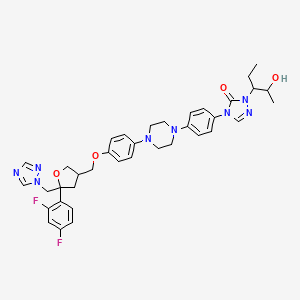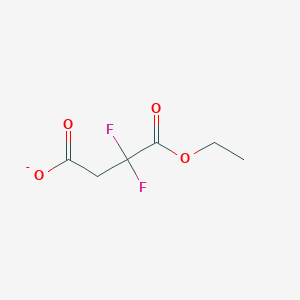
4-Ethoxy-3,3-difluoro-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, 2,2-difluoro-, 1-ethyl ester is an organic compound with the molecular formula C6H8F2O4 It is a derivative of butanedioic acid, where two hydrogen atoms are replaced by fluorine atoms, and one of the carboxyl groups is esterified with ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,2-difluoro-, 1-ethyl ester typically involves the esterification of 2,2-difluorobutanedioic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of butanedioic acid, 2,2-difluoro-, 1-ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically obtained in high purity through a series of purification steps, including distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, 2,2-difluoro-, 1-ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2,2-difluorobutanedioic acid and ethanol.
Reduction: The compound can be reduced to form 2,2-difluorobutanediol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
Hydrolysis: 2,2-difluorobutanedioic acid and ethanol.
Reduction: 2,2-difluorobutanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, 2,2-difluoro-, 1-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules. Fluorinated compounds often exhibit enhanced stability and bioavailability.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.
Wirkmechanismus
The mechanism by which butanedioic acid, 2,2-difluoro-, 1-ethyl ester exerts its effects depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and other proteins, potentially altering their activity. The ester group can undergo hydrolysis, releasing the active acid form, which may interact with molecular targets such as receptors or enzymes. The exact pathways and molecular targets involved vary depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Butanedioic acid, 2,2-difluoro-, 1-ethyl ester can be compared with other similar compounds, such as:
Butanedioic acid, 1-ethyl ester: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Butanedioic acid, 2,2-difluoro-, 1-methyl ester: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
Butanedioic acid, 2,2-difluoro-: The non-esterified form, which has different solubility and reactivity characteristics.
The presence of fluorine atoms in butanedioic acid, 2,2-difluoro-, 1-ethyl ester imparts unique properties, such as increased stability and altered reactivity, making it distinct from its non-fluorinated counterparts.
Eigenschaften
CAS-Nummer |
88128-45-4 |
|---|---|
Molekularformel |
C6H7F2O4- |
Molekulargewicht |
181.11 g/mol |
IUPAC-Name |
4-ethoxy-3,3-difluoro-4-oxobutanoate |
InChI |
InChI=1S/C6H8F2O4/c1-2-12-5(11)6(7,8)3-4(9)10/h2-3H2,1H3,(H,9,10)/p-1 |
InChI-Schlüssel |
QSUOVHKEJITMAB-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C(CC(=O)[O-])(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


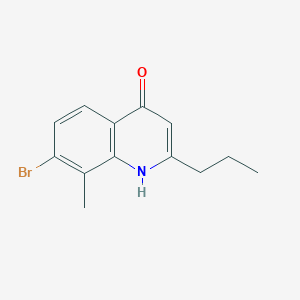
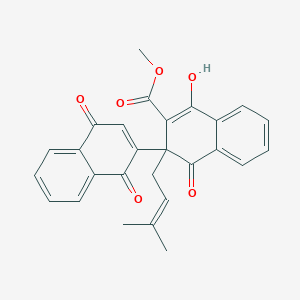
![2,5,6,10,10,14,21-Heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione](/img/structure/B15093084.png)

![Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-](/img/structure/B15093097.png)
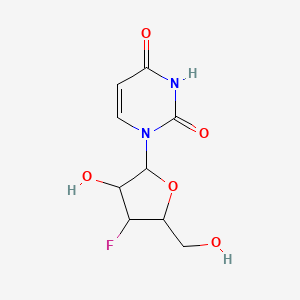
![2-[(2,2,2-Trifluoro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B15093115.png)
![1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione](/img/structure/B15093138.png)

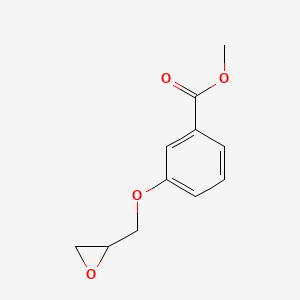
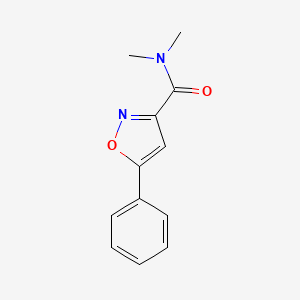
![6-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B15093152.png)
